molecular formula C12H9BrN2O B404946 N-(3-bromophenyl)pyridine-3-carboxamide CAS No. 332174-80-8

N-(3-bromophenyl)pyridine-3-carboxamide

Cat. No. B404946
CAS RN: 332174-80-8
M. Wt: 277.12g/mol
InChI Key: QZILYJCDSGEIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)pyridine-3-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPC is a pyridine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

Antibacterial Activity

N-(3-bromophenyl)pyridine-3-carboxamide has been investigated for its antibacterial potential. In a study focused on treating bacterial wilt in tomatoes caused by Ralstonia solanacearum, novel pyridine-3-carboxamide analogs were synthesized. Among these, compound 4a demonstrated exceptional efficacy against R. solanacearum. It significantly enhanced disease resistance in tomato plants, reduced infection percentages, and inhibited pathogen growth . Researchers continue to explore its antibacterial mechanisms and potential applications in agriculture.

Materials Science and Organic Electronics

Pyridine-3-carboxamide compounds could find applications in materials science and organic electronics. Their conjugated structures may contribute to semiconducting properties, making them relevant for organic photovoltaics, light-emitting diodes (LEDs), and field-effect transistors (FETs).

properties

IUPAC Name

N-(3-bromophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZILYJCDSGEIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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